Sulfamic acid, tetramethylene ester

Description

Properties

CAS No. |

60548-62-1 |

|---|---|

Molecular Formula |

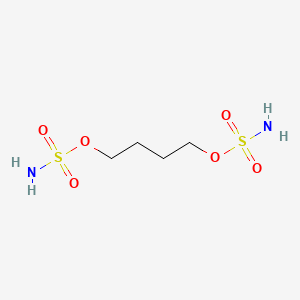

C4H12N2O6S2 |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

4-sulfamoyloxybutyl sulfamate |

InChI |

InChI=1S/C4H12N2O6S2/c5-13(7,8)11-3-1-2-4-12-14(6,9)10/h1-4H2,(H2,5,7,8)(H2,6,9,10) |

InChI Key |

XHCZRWMTVBHWQT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOS(=O)(=O)N)COS(=O)(=O)N |

Other CAS No. |

60548-62-1 |

Origin of Product |

United States |

Preparation Methods

Formation of Sulfamic Acid Salts

The synthesis begins with the preparation of sulfamic acid salts, which serve as stable intermediates. As demonstrated by Dekkers et al., sulfamic acid salts are readily synthesized by reacting primary or secondary amines with sulfur trioxide (SO₃) complexes. For instance, treatment of 2,2,2-trifluoroethylamine with sulfur trioxide pyridine complex (SO₃·pyr) in acetonitrile and triethylamine yields the corresponding triethylammonium sulfamate salt (2a ) in quantitative yield. Similarly, trimethylammonium sulfamate (2b ) is generated using SO₃·NMe₃, offering improved crystallinity and solubility. These salts are pivotal for subsequent esterification due to their enhanced reactivity compared to free sulfamic acid.

Activation with Triphenylphosphonium Ditriflate

The critical step involves activating the sulfamic acid salt to enable nucleophilic attack by 1,4-butanediol. Triphenylphosphonium ditriflate (generated in situ from Tf₂O and Ph₃PO) proves optimal for this purpose. Under anhydrous conditions in dichloromethane, 1.5 equivalents of sulfamate salt 2a are treated with 1.65 equivalents of Ph₃PO and 1.5 equivalents of Tf₂O at −78°C. This generates a highly electrophilic sulfamoyl triflate intermediate, which reacts efficiently with 1,4-butanediol (3 ) in the presence of triethylamine (3.0 equivalents).

Reaction Conditions:

- Solvent: Dichloromethane

- Temperature: −78°C → 22°C (gradual warming over 18 hours)

- Yield: 85–95% (isolated)

The tetramethylene ester forms via nucleophilic substitution at the sulfur center, with the diol’s primary hydroxyl groups exhibiting higher reactivity than secondary or aromatic alcohols. Stoichiometric control (1:1 molar ratio of sulfamate salt to diol) ensures monoesterification, while excess diol may lead to diester byproducts.

Esterification via Sulfamoyl Chloride Intermediates

Generation of Sulfamoyl Chlorides

An alternative route employs sulfamoyl chlorides, though this method is less efficient for N-alkylated derivatives. Chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) reacts with sulfamic acid to yield sulfamoyl chloride. For example, N-methylsulfamoyl chloride is synthesized by treating methylamine with ClSO₃H, followed by SOCl₂. However, this approach faces limitations in yield (30–50%) due to competing side reactions, such as over-chlorination.

Reaction with 1,4-Butanediol

Sulfamoyl chloride is subsequently treated with 1,4-butanediol in the presence of a base (e.g., pyridine or Et₃N) to neutralize HCl byproducts. The reaction proceeds via an SN2 mechanism, with the diol’s hydroxyl group displacing chloride:

$$

\text{H}2\text{NSO}2\text{Cl} + \text{HO}(\text{CH}2)4\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{H}2\text{NSO}2\text{O}(\text{CH}2)_4\text{OH} + \text{HCl}

$$

Optimized Parameters:

- Solvent: Tetrahydrofuran (THF) or dichloromethane

- Temperature: 0°C → 22°C

- Yield: 40–60% (lower than phosphonium activation method)

This method is less favored for industrial applications due to moderate yields and challenges in purifying hygroscopic sulfamoyl chlorides.

Comparative Analysis of Methodologies

Substrate Scope and Limitations

- Salt Activation: Accommodates primary, secondary, and aryl amines, as well as alcohols with silyl ethers or phthalimide protecting groups.

- Sulfamoyl Chloride: Limited to unsubstituted or N-aryl sulfamates; fails with N-alkyl derivatives due to poor electrophilicity.

Mechanistic Insights and Side Reactions

Key Intermediates

The triphenylphosphonium ditriflate pathway proceeds through a sulfamoyl triflate intermediate, which undergoes nucleophilic attack by 1,4-butanediol. In contrast, the sulfamoyl chloride route involves a tetrahedral transition state during chloride displacement.

Byproduct Formation

- Diesterification: Occurs when excess diol is used, necessitating precise stoichiometric control.

- Oxidation: Trace water or oxygen may oxidize sulfamates to sulfonamides, mitigated by rigorous anhydrous conditions.

Industrial and Pharmacological Relevance

Industrial Applications

Sulfamic acid tetramethylene ester serves as a precursor to sulfamide polymers and elastomers. Its incorporation into polyurethanes enhances thermal stability and chemical resistance, critical for automotive and aerospace materials.

Chemical Reactions Analysis

Types of Reactions: Sulfamic acid 4-sulfamoyloxy-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and substituted sulfamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Sulfamic acid esters are often utilized as intermediates in organic synthesis. The compound can be transformed into various derivatives through nucleophilic substitution reactions. For instance, sulfamic acid can be converted into N-substituted sulfamate esters, which are valuable in the preparation of differentially substituted sulfamides. This transformation is achieved by activating the sulfamic acid salts with reagents like triphenylphosphine ditriflate, allowing for the incorporation of nucleophiles derived from alcohols and phenols .

Catalytic Applications

Sulfamic acid, tetramethylene ester has been explored as a catalyst in several chemical reactions:

- Acid-Catalyzed Reactions : The compound can act as an acidic ionic liquid catalyst in synthesizing diphenolic acids and their esters. This application is significant due to the compound's ability to facilitate reactions under mild conditions while maintaining high yields .

- Heterogeneous Catalysis : Research indicates that immobilized sulfuric acid on silica gel can serve as an efficient catalyst for one-pot synthesis reactions, such as the Passerini reaction. This method allows for the rapid formation of α-acyloxycarboxamides with high yields in aqueous media, showcasing the potential of sulfamic acid derivatives in green chemistry .

Pharmaceutical Applications

Sulfamic acid derivatives are also being investigated for their potential therapeutic applications. The structural features of sulfamate esters allow them to interact with biological systems effectively. For example, certain sulfamate compounds have been studied for their antiviral properties and ability to inhibit specific enzymes relevant to disease processes.

Environmental Applications

The use of this compound extends into environmental chemistry as well. Its application in wastewater treatment has been noted due to its ability to react with various pollutants, leading to their degradation or transformation into less harmful substances.

Case Study 1: Synthesis of N-Substituted Sulfamate Esters

A study demonstrated the efficient synthesis of N-substituted sulfamate esters using sulfamic acid salts activated by triphenylphosphine ditriflate. The method yielded various substituted sulfamides with applications in medicinal chemistry .

Case Study 2: Catalytic Synthesis Using Ionic Liquids

Research highlighted the use of acidic ionic liquids containing sulfamic acid derivatives for synthesizing diphenolic acids. The process was optimized for yield and efficiency, indicating a promising route for producing valuable chemical intermediates .

Case Study 3: Passerini Reaction

An innovative approach utilizing immobilized sulfuric acid on silica gel was reported for the Passerini reaction, leading to novel α-acyloxycarboxamide derivatives. This method showcased high yields and reusability of the catalyst, aligning with principles of sustainable chemistry .

Mechanism of Action

The mechanism of action of sulfamic acid 4-sulfamoyloxy-butyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can affect various biological pathways, including those involved in fertility and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs: Methanesulfonic Acid Tetramethylene Ester (Busulfan)

- Structure : Busulfan (1,4-butanediyl bis(methanesulfonate)) consists of two methanesulfonate groups linked by a tetramethylene chain. Sulfamic acid’s tetramethylene ester would replace methanesulfonate with sulfamate (-O$3$SNH$2$) groups .

- Physical Properties :

- Applications :

- Synthesis: Busulfan is synthesized via esterification of methanesulfonic acid with 1,4-butanediol.

2.2. Other Tetramethylene Esters

- Acrylic Acid Tetramethylene Ester (1,4-Butanediol Diacrylate) :

- Benzeneboronic Acid Tetramethylene Ester :

2.3. Sulfamic Acid Esters

- Methyl Sulfamate (CAS 55665-95-7): Structure: Methyl ester of sulfamic acid (CH$3$O$3$SNH$_2$) . Applications: Used as a synthetic intermediate or impurity reference standard.

- Sulfamic Acid as a Catalyst :

Key Comparative Data

Research Findings and Challenges

- Synthesis Challenges : Sulfamic acid’s zwitterionic nature complicates esterification. Direct methods may require protecting the amine group or using activating agents .

- Toxicity : Busulfan’s high toxicity (neurotoxicity, myelosuppression) contrasts with sulfamic acid’s low acute toxicity, suggesting sulfamic acid esters might have safer profiles .

- Stability : Tetramethylene esters like Busulfan and benzeneboronic acid derivatives show stability under controlled conditions, but sulfamic acid esters may hydrolyze more readily due to the polar NH$_2$ group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing sulfamic acid tetramethylene ester, and how can reaction conditions be optimized?

- Methodology : Sulfamic acid tetramethylene ester can be synthesized via esterification using sulfamic acid as a catalyst. Key steps include ring-closing reactions through hydrogen atom shifting and oxidation of polymeric ethyl esters under controlled light exposure . Optimize reaction parameters (e.g., temperature, solvent polarity) to favor the formation of the preferred configuration (Formula Ia). Use GC-MS for real-time monitoring of intermediates, as demonstrated in phytochemical ester analysis .

Q. How can structural characterization of sulfamic acid tetramethylene ester be performed to distinguish it from isomer derivatives?

- Methodology : Employ spectroscopic techniques (NMR, IR) to identify functional groups and confirm ester linkages. Compare spectral data with known analogs like 1,4-butanediol diacrylate (C₁₀H₁₄O₄) to validate molecular structure . X-ray crystallography is recommended for resolving ambiguities in ring-closure configurations, as discussed in polymer-derived ester studies .

Q. What role does sulfamic acid play in catalyzing esterification reactions involving tetramethylene derivatives?

- Methodology : Sulfamic acid acts as a Brønsted acid catalyst, protonating carbonyl groups to accelerate nucleophilic attack by alcohols. Document reaction kinetics under varying acid concentrations (0.1–1.0 M) and correlate with yields. Reference studies on sulfamic acid’s efficacy in esterification of fatty acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for sulfamic acid tetramethylene ester?

- Methodology : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to assess decomposition pathways. Compare results with structurally related compounds like methanesulfonic acid tetramethylene ester (Busulfan), which shows stability up to 150°C in pharmaceutical formulations . Reconcile discrepancies by standardizing testing protocols (e.g., heating rate, sample purity).

Q. What mechanistic insights explain the reactivity of sulfamic acid tetramethylene ester in polymer synthesis versus small-molecule applications?

- Methodology : Investigate polymerization kinetics using size-exclusion chromatography (SEC) and MALDI-TOF. Contrast with small-molecule reactivity by analyzing byproducts in hydrolyzed poly(tetramethylene ether) sulfates . Computational modeling (DFT) can elucidate steric and electronic effects influencing ring-opening versus chain propagation.

Q. How do solvent class and polarity impact the solubility and reactivity of sulfamic acid tetramethylene ester in green chemistry applications?

- Methodology : Screen solvents classified under ICH Q3C guidelines (e.g., Class 3 solvents like tetrahydrofuran) to balance solubility and environmental safety . Use Hansen solubility parameters to predict interactions with ester groups. Reference sustainable synthesis frameworks from Green Processing and Synthesis 2024 .

Q. What analytical challenges arise in quantifying trace impurities in sulfamic acid tetramethylene ester, and how can they be mitigated?

- Methodology : Implement HPLC with UV/Vis detection (λ = 210–260 nm) to separate and quantify residual solvents or degradation products (e.g., methanesulfonic acid). Validate methods using spiked samples, adhering to USP guidelines for reagent testing . Cross-validate with LC-MS for low-abundance impurities .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the biological activity of sulfamic acid tetramethylene ester derivatives?

- Methodology : Replicate assays under standardized conditions (e.g., cell lines, exposure times) using Busulfan (a methanesulfonic acid analog) as a positive control . Perform structure-activity relationship (SAR) studies to isolate the impact of ester vs. sulfonate groups on cytotoxicity.

Q. What strategies validate the reproducibility of synthetic routes for sulfamic acid tetramethylene ester across laboratories?

- Methodology : Use round-robin testing with interlab comparisons. Share detailed protocols (e.g., stoichiometry, purification via column chromatography ) and raw spectral data. Reference collaborative frameworks from ICH harmonized guidelines for residual solvent analysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.